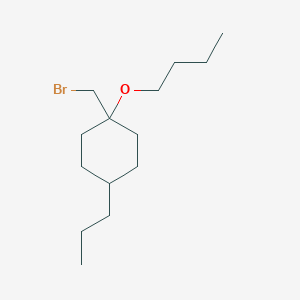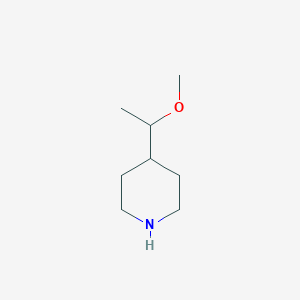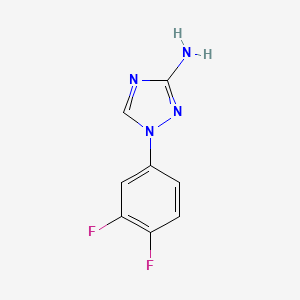
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is a chemical compound known for its unique diazirine ring structure. This compound is often used in chemical biology and medicinal chemistry due to its ability to form covalent bonds with biological targets upon activation by UV light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the diazirine ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the diazirine ring or the amine group.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different diazirine derivatives, while substitution reactions can produce a wide range of amine derivatives.
Aplicaciones Científicas De Investigación
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a photoaffinity label to study protein-ligand interactions.
Biology: Employed in the identification of binding sites on proteins and other biomolecules.
Medicine: Investigated for its potential in drug development and as a tool for studying disease mechanisms.
Industry: Utilized in the development of new materials and chemical probes.
Mecanismo De Acción
The mechanism of action of 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(trifluoromethyl)-3H-diazirin-3-yl)ethan-1-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of an ethyl group.
2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: Contains a but-3-yn-1-yl group instead of an ethyl group.
2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol: Similar diazirine ring but with an ethanol group.
Uniqueness
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is unique due to its specific ethyl group and amine functionality, which provide distinct reactivity and binding properties compared to other diazirine compounds. This makes it particularly useful in certain chemical biology and medicinal chemistry applications.
Propiedades
Fórmula molecular |
C5H12ClN3 |
|---|---|
Peso molecular |
149.62 g/mol |
Nombre IUPAC |
2-(3-ethyldiazirin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-2-5(3-4-6)7-8-5;/h2-4,6H2,1H3;1H |
Clave InChI |
KFVNFKANUJTPFH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(N=N1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate](/img/structure/B13489792.png)
![tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B13489795.png)
![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)


![2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine](/img/structure/B13489822.png)

![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13489835.png)


